N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound characterized by the presence of a thiadiazole ring attached to a dimethoxyphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the dimethoxybenzene is treated with suitable electrophiles.
Formation of the Carboxamide Group: The carboxamide group is usually introduced through the reaction of the carboxylic acid derivative of the thiadiazole with amines or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the thiadiazole ring or the methoxy groups.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution may involve reagents like halogens or nitro compounds, while nucleophilic substitution can involve nucleophiles like amines or thiols.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary widely depending on the substituents introduced.
Scientific Research Applications
Chemistry
N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Medicine
Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain diseases due to its unique chemical properties.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and carboxamide group. These interactions may modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
- 2,5-dimethoxyphenethylamine derivatives
- Thiadiazole-based carboxamides
Uniqueness
N-(2,5-dimethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in various applications.
Properties
Molecular Formula |
C11H11N3O3S |
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Molecular Weight |
265.29 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O3S/c1-16-7-3-4-10(17-2)8(5-7)12-11(15)9-6-18-14-13-9/h3-6H,1-2H3,(H,12,15) |
InChI Key |
KSDLNJCIQRZSGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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